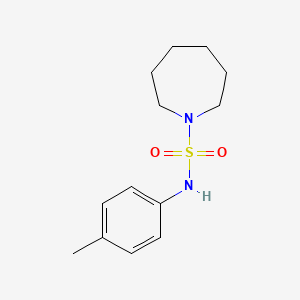

N-(4-methylphenyl)azepane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methylphenyl)azepane-1-sulfonamide is a useful research compound. Its molecular formula is C13H20N2O2S and its molecular weight is 268.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamide Inhibitors: Medicinal Chemistry Insights

Sulfonamide compounds, including N-(4-methylphenyl)azepane-1-sulfonamide, have been recognized as a significant class of synthetic bacteriostatic antibiotics and have found applications beyond their initial antibacterial use. They are instrumental in the development of drugs targeting a variety of diseases, including cancer, glaucoma, inflammation, and Alzheimer’s disease, due to their ability to act as inhibitors of enzymes like tyrosine kinase, HIV protease, and histone deacetylase among others. Their application spans across multiple therapeutic areas, demonstrating the versatility of sulfonamide compounds in drug development and research (Gulcin & Taslimi, 2018).

Azepane-based Motifs in Drug Discovery

The structural diversity and pharmacological properties of azepane-based compounds, such as this compound, have made them valuable in the discovery of new therapeutic agents. These compounds are involved in the development of drugs with anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial activities, among others. The azepane motif has been instrumental in the development of a wide range of therapeutic agents, emphasizing the importance of this structural feature in medicinal chemistry (Zha et al., 2019).

Applications in Analytical and Environmental Chemistry

This compound, as part of the sulfonamide class, is also a subject of interest in analytical and environmental chemistry. The detection, analysis, and environmental impact of sulfonamides, including their role in promoting antibiotic resistance and their presence in the environment due to agricultural use, are critical areas of research. These studies aim to understand and mitigate the risks associated with the widespread use of sulfonamides and their residues in the environment (Baran et al., 2011; Hoff & Kist, 2009).

Mechanism of Action

Target of Action

Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides are synthetic antimicrobial drugs that are used as broad spectrum for the treatment of human and animal bacterial infections . They work by inhibiting the synthesis of folic acid in bacteria, which is necessary for the synthesis of nucleic acids and the survival of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway in bacteria . By inhibiting this pathway, sulfonamides prevent the bacteria from multiplying and spreading.

Pharmacokinetics

Sulfonamides in general are known to be well absorbed from the gastrointestinal tract and are distributed throughout all body tissues .

Result of Action

The result of the action of sulfonamides is the inhibition of bacterial growth and multiplication, leading to the eventual death of the bacteria .

Action Environment

The action, efficacy, and stability of sulfonamides can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

Properties

IUPAC Name |

N-(4-methylphenyl)azepane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-12-6-8-13(9-7-12)14-18(16,17)15-10-4-2-3-5-11-15/h6-9,14H,2-5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVJIUCVSVGIKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-fluorophenyl)sulfanyl]-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2537710.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitro-4-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide](/img/structure/B2537713.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2537725.png)

![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one](/img/structure/B2537727.png)

![N-[2-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2537728.png)

![N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2537731.png)